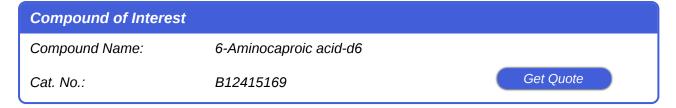


# An In-depth Technical Guide to 6-Aminocaproic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Aminocaproic acid-d6** is the deuterium-labeled form of 6-aminocaproic acid, a synthetic derivative of the amino acid lysine.[1] This stable isotope-labeled compound serves as an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the precise quantification of 6-aminocaproic acid in biological matrices using mass spectrometry-based methods.[2][3] Its non-deuterated counterpart, 6-aminocaproic acid, is an antifibrinolytic agent used clinically to control bleeding by inhibiting the breakdown of blood clots.[4][5] This technical guide provides a comprehensive overview of **6-aminocaproic acid-d6**, including its chemical and physical properties, a detailed synthesis methodology, its application in quantitative analysis with a specific experimental protocol, and its relevance in the context of the fibrinolysis signaling pathway.

## **Chemical and Physical Properties**

The fundamental properties of **6-Aminocaproic acid-d6** are summarized in the table below, with data for its non-deuterated analog provided for comparison.



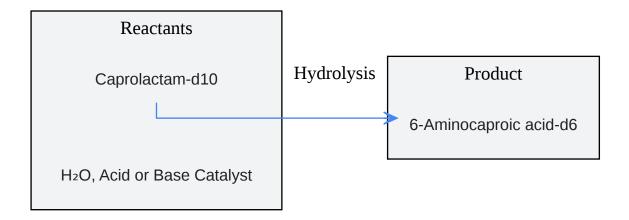
Property	6-Aminocaproic Acid-d6	6-Aminocaproic Acid
IUPAC Name	6-aminohexanoic-3,3,4,4,5,5-d6 acid[2]	6-aminohexanoic acid[1]
Synonyms	EACA-d6, Epsilon-Amino-n-caproic acid-d6[6]	EACA, Amicar, Epsikapron[7]
CAS Number	1228656-08-3[2]	60-32-2[7]
Chemical Formula	C <sub>6</sub> H <sub>7</sub> D <sub>6</sub> NO <sub>2</sub> [8]	C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub> [7]
Molecular Weight	137.21 g/mol [8]	131.17 g/mol [7]
Isotopic Purity	≥99% (Atom % D)	Not Applicable
Melting Point	Not explicitly available for d6; (207-209 °C for non- deuterated)[9]	207-209 °C (decomposes)[9]
Solubility	Soluble in water	Water: 330 mg/mL, DMSO: 6 mg/mL, Insoluble in ethanol or chloroform[2]
Appearance	White to off-white solid	White crystalline powder[2]

## **Synthesis of 6-Aminocaproic Acid-d6**

The synthesis of **6-Aminocaproic acid-d6** is achieved through the ring-opening hydrolysis of its deuterated precursor, caprolactam-d10. This method is analogous to the industrial synthesis of non-deuterated 6-aminocaproic acid.

Reaction Scheme:





Click to download full resolution via product page

Caption: Synthesis of **6-Aminocaproic acid-d6** via hydrolysis of Caprolactam-d10.

## **Experimental Protocol: Synthesis via Acid Hydrolysis**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Caprolactam-d10 in a 3-fold excess of distilled water.
- Acidification: Slowly add concentrated hydrochloric acid to the solution with stirring.
- Reflux: Heat the mixture to reflux (approximately 103-106 °C) and maintain for 1.5 hours to ensure complete hydrolysis.
- Purification via Ion Exchange Chromatography:
  - Dilute the reaction mixture with distilled water.
  - Load the diluted solution onto a strongly acidic cation exchange resin column.
  - Wash the column with distilled water to remove excess acid.
  - Elute the 6-Aminocaproic acid-d6 from the resin using an aqueous ammonia solution (e.g., 3.5%).
- Isolation and Crystallization:
  - Collect the eluate containing the product.

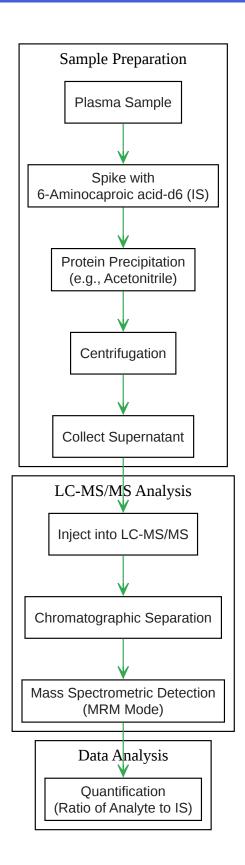


- Decolorize the solution with activated carbon and filter.
- Concentrate the filtrate under reduced pressure.
- Induce crystallization by adding ethanol.
- Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield pure 6-Aminocaproic acid-d6.

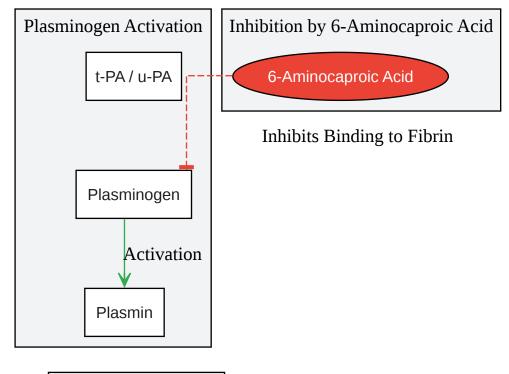
# Application as an Internal Standard in LC-MS/MS Analysis

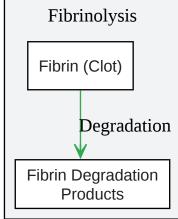
**6-Aminocaproic acid-d6** is predominantly used as an internal standard for the accurate quantification of 6-aminocaproic acid in biological samples, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Foundational & Exploratory





- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US3113966A Process of hydrolyzing caprolactams Google Patents [patents.google.com]
- 4. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Aminocaproic Acid-d6]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12415169#what-is-6-aminocaproic-acid-d6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com